

# BS-181 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | BS-181 hydrochloride |           |
| Cat. No.:            | B2863824             | Get Quote |

**BS-181 hydrochloride** is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] Its ability to modulate fundamental cellular processes, including transcription and cell cycle progression, has positioned it as a valuable tool in cancer research and drug development. This document provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and key experimental protocols for its use in a research setting.

## **Chemical Properties and CAS Number**

**BS-181 hydrochloride** is the monohydrochloride salt of the parent compound BS-181.[4] It is a pyrazolo[1,5-a]pyrimidine derivative.[5][6] The CAS number for **BS-181 hydrochloride** is 1397219-81-6.[1][2][3][4][7]

Table 1: Chemical and Physical Properties of BS-181 Hydrochloride



| Property          | Value                                                                                                                                                   | References   |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| CAS Number        | 1397219-81-6                                                                                                                                            | [1][4][7][8] |
| Molecular Formula | C22H32N6·HCI                                                                                                                                            | [1][4]       |
| Molecular Weight  | 417.0 g/mol                                                                                                                                             | [4]          |
| IUPAC Name        | N <sup>5</sup> -(6-aminohexyl)-3-(1-<br>methylethyl)-N <sup>7</sup> -<br>(phenylmethyl)-pyrazolo[1,5-<br>α]pyrimidine-5,7-diamine,<br>monohydrochloride | [4]          |
| Synonyms          | BS-181 HCl, BS 181 HCl                                                                                                                                  | [7][8]       |
| Purity            | ≥98%                                                                                                                                                    | [4][8][9]    |
| Solubility        | DMSO: 25 mg/mL[4] Water:<br>100 mM[9] PBS (pH 7.2): 10<br>mg/mL[4] Ethanol: 12<br>mg/mL[4]                                                              |              |
| Storage           | Store as a powder at -20°C for up to 3 years. Solutions are unstable and should be prepared fresh.                                                      | [1][3]       |

# **Mechanism of Action and Signaling Pathway**

BS-181 is a first-in-class, non-covalent, and selective inhibitor of CDK7.[5] CDK7 plays a dual role in cellular regulation: it is a core component of the CDK-activating kinase (CAK) complex, which activates other cell cycle CDKs (like CDK1, CDK2, CDK4, and CDK6), and it is also part of the general transcription factor TFIIH.[6][10]

By inhibiting CDK7, BS-181 disrupts these processes. Its primary mechanisms include:

• Inhibition of Transcription: BS-181 prevents the CDK7-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5.[8][11] This phosphorylation is a critical step for the initiation of transcription.







- Cell Cycle Arrest: Through inhibition of the CAK complex, BS-181 prevents the activation of downstream CDKs required for cell cycle progression. This leads to an accumulation of cells in the G1 phase.[8][11][12]
- Induction of Apoptosis: At higher concentrations, the disruption of transcription and cell cycle control leads to programmed cell death (apoptosis), evidenced by an increase in the sub-G1 cell population.[8][11]





Click to download full resolution via product page

Caption: Signaling pathway illustrating BS-181's inhibition of CDK7.



# **Biological Activity**

BS-181 demonstrates high selectivity for CDK7 over other kinases and potent anti-proliferative activity across a range of cancer cell lines.

Table 2: Kinase Inhibitory Profile of BS-181

| Kinase Target    | IC50 (nM) | Selectivity vs.<br>CDK7 | References |
|------------------|-----------|-------------------------|------------|
| CDK7             | 21        | -                       | [1][9][11] |
| CDK2             | 880       | ~42-fold                | [1][6][11] |
| CDK5             | 3000      | ~143-fold               | [11]       |
| CDK9             | 4200      | ~200-fold               | [11]       |
| CDK1, CDK4, CDK6 | >10,000   | >476-fold               | [1][11]    |

Table 3: Anti-proliferative Activity (IC50) of BS-181 in Cancer Cell Lines

| Cancer Type       | Cell Lines         | IC₅₀ Range (μM) | References |
|-------------------|--------------------|-----------------|------------|
| Breast Cancer     | MCF-7, BT474, etc. | 15.1 - 20.0     | [8][11]    |
| Colorectal Cancer | HCT116, HT29, etc. | 11.5 - 15.3     | [8][11]    |
| Lung Cancer       | A549, etc.         | 11.5 - 37.3     | [8][11]    |
| Prostate Cancer   | PC3, etc.          | 11.5 - 37.3     | [8][11]    |
| Osteosarcoma      | U2OS, KHOS, etc.   | 11.5 - 37.3     | [5][8][11] |

In vivo, BS-181 is stable with a plasma elimination half-life of approximately 405 minutes in mice following intraperitoneal administration.[1][2][6] It has been shown to inhibit the growth of MCF-7 xenografts in nude mice in a dose-dependent manner, with significant tumor reduction observed at daily doses of 10 mg/kg and 20 mg/kg without apparent toxicity.[1][6][11]

## **Experimental Protocols**



The following are detailed methodologies for key experiments involving **BS-181 hydrochloride**.

#### 1. In Vitro CDK7 Kinase Assay

This protocol measures the direct inhibitory effect of BS-181 on CDK7 activity.

- Objective: To determine the IC<sub>50</sub> of BS-181 for the CDK7/CycH/MAT1 complex.
- Methodology: A luciferase-based ATP detection assay is commonly used.[1]
  - Reagents: Purified recombinant CDK7/CycH/MAT1 complex, substrate peptide, ATP, kinase buffer, and BS-181 hydrochloride (serially diluted).
  - Procedure: a. Incubate increasing concentrations of BS-181 with the purified CDK7 complex in kinase buffer. b. Initiate the kinase reaction by adding the substrate and a defined concentration of ATP. c. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C. d. Terminate the reaction and measure the amount of remaining ATP using a luciferase/luciferin-based reagent (e.g., Kinase-Glo®).
  - Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the log concentration of BS-181 to calculate the IC₅₀ value.

## 2. Cell Viability (MTT/CCK-8) Assay

This protocol assesses the anti-proliferative effects of BS-181 on cancer cells.

- Objective: To determine the IC<sub>50</sub> of BS-181 in a specific cell line.
- Methodology:
  - Cell Seeding: Plate cells (e.g., MCF-7, U2OS) in 96-well plates at a predetermined density (e.g., 1 x 10<sup>4</sup> cells/well) and allow them to adhere overnight.[5]
  - Treatment: Treat the cells with a range of BS-181 concentrations (e.g., 0-50 μM) for a specified duration (e.g., 48, 72 hours).[5][11] Include a vehicle control (e.g., DMSO).



- Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
- Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against drug concentration to determine the IC<sub>50</sub>.

### 3. Western Blot for Phospho-RNAPII

This protocol verifies the mechanism of action by detecting changes in the phosphorylation of a key CDK7 substrate.

- Objective: To confirm that BS-181 inhibits the phosphorylation of the RNA Polymerase II CTD at Serine 5 in cells.[5][11]
- Methodology:
  - Treatment and Lysis: Treat cultured cells (e.g., KHOS, MCF-7) with various concentrations
    of BS-181 for a set time (e.g., 4-48 hours).[5][11] Harvest and lyse the cells in RIPA buffer
    containing protease and phosphatase inhibitors.
  - Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
  - SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a polyacrylamide gel.
  - Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  - Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for phospho-RNAPII (Ser5) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total RNAPII and a loading control (e.g., β-actin or tubulin).



- Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify band intensities using densitometry software to determine the relative reduction in Ser5 phosphorylation compared to the total protein and loading control.[5]



Click to download full resolution via product page

Caption: A typical experimental workflow for Western Blot analysis.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. BS-181 hydrochloride | CDK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 7. BS-181 hydrochloride|1397219-81-6|MSDS [dcchemicals.com]
- 8. bocsci.com [bocsci.com]



- 9. BS 181 dihydrochloride | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. BS-181 hydrochloride | CDK7 Inhibitor | AmBeed.com [ambeed.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BS-181|cas 1092443-52-1|DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [BS-181 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2863824#bs-181-hydrochloride-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com